molecular formula C16H16N2 B11874003 1-Ethyl-2-phenyl-1H-indol-3-amine CAS No. 70997-69-2

1-Ethyl-2-phenyl-1H-indol-3-amine

Cat. No.: B11874003
CAS No.: 70997-69-2
M. Wt: 236.31 g/mol
InChI Key: LRJOIPITAMDENA-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenyl-1H-indol-3-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with an ethyl group at the 1-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenyl-1H-indol-3-amine can be synthesized through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For instance, the reaction of phenylhydrazine with ethyl phenyl ketone in the presence of an acid catalyst such as methanesulfonic acid can yield the desired indole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-phenyl-1H-indol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-2-phenyl-1H-indol-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-phenyl-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-phenyl-1H-indol-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and phenyl groups at specific positions on the indole ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

70997-69-2

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1-ethyl-2-phenylindol-3-amine

InChI

InChI=1S/C16H16N2/c1-2-18-14-11-7-6-10-13(14)15(17)16(18)12-8-4-3-5-9-12/h3-11H,2,17H2,1H3

InChI Key

LRJOIPITAMDENA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N

Origin of Product

United States

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